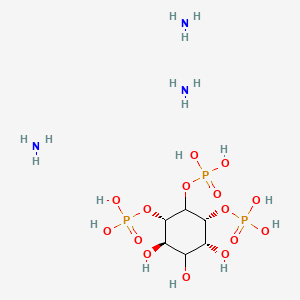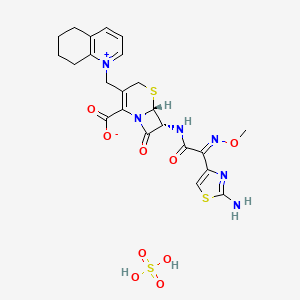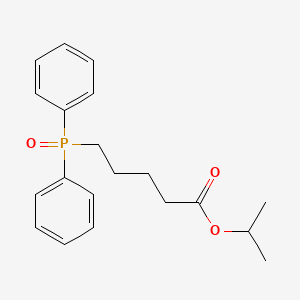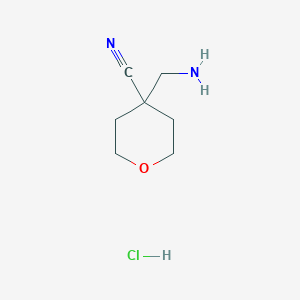
N6-(6-Aminohexyl)-FAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(6-Aminohexyl)-FAD, also known as 6-Aminohexanoic acid FAD, is a co-enzyme of flavin adenine dinucleotide (FAD) that is widely used in biochemical and physiological research. It is a derivative of FAD, which is an important co-enzyme in the electron transport chain of cellular respiration and is involved in numerous enzymatic reactions in the body. This compound is a relatively new compound that has been developed to provide a more stable and easily synthesized form of FAD for laboratory experiments.
科学的研究の応用
Synthesis and Derivatization
- N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).
Enzyme Modification and Stability
- This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).
Biochemical and Molecular Studies
- This compound has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).
Enzyme Reactivation and Immunoassays
- The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to this compound, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).
Enzyme-Cofactor Interaction Studies
- Research involving this compound has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).
作用機序
Target of Action
It’s worth noting that similar compounds, such as n6-(6-aminohexyl)-atp and n6-(6-aminohexyl)-datp, are known to interact with various enzymes and proteins
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through its amino group, which is attached via a 6-carbon linker at the n6-position of the purine base . This could potentially result in changes in the activity or function of the target proteins or enzymes.
Biochemical Pathways
Given the structural similarity to n6-(6-aminohexyl)-atp, it might be involved in similar pathways
Pharmacokinetics
It is known that n6-(6-aminohexyl)-datp is provided as a solution, suggesting it might be water-soluble
Result of Action
Based on the known effects of similar compounds, it might influence the activity or function of target proteins or enzymes
Action Environment
It is known that n6-(6-aminohexyl)-atp-biotin should be stored at -20 °c and can tolerate short term exposure to ambient temperature
特性
| { "Design of the Synthesis Pathway": "The synthesis of N6-(6-Aminohexyl)-FAD can be achieved by modifying the FAD molecule with an aminohexyl group at the N6 position.", "Starting Materials": ["Flavin adenine dinucleotide (FAD)", "6-Aminohexanoic acid", "Ethyldimethylaminopropyl carbodiimide (EDC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform"], "Reaction": [ "1. Dissolve FAD and 6-Aminohexanoic acid in DMF and add EDC and NHS to activate the carboxylic acid group of 6-Aminohexanoic acid.", "2. Add the activated 6-Aminohexanoic acid to the FAD solution and stir for several hours at room temperature.", "3. Purify the product by chromatography using chloroform as the eluent.", "4. Analyze the purified product by HPLC and NMR spectroscopy to confirm the structure of N6-(6-Aminohexyl)-FAD." ] } | |
CAS番号 |
76748-73-7 |
分子式 |
C₃₃H₄₆N₁₀O₁₅P₂ |
分子量 |
884.72 |
同義語 |
Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |
製品の起源 |
United States |
Q & A
Q1: What makes the synthesis of N6-(6-Aminohexyl)-FAD described in the paper an improvement over previous methods?
A1: The paper describes a novel synthesis of this compound [] that boasts improved efficiency. The researchers achieved this through a one-pot conversion of inosine to N-trifluoroacetyl protected N6-(6-aminohexyl)adenosine. This streamlined approach simplifies the synthesis process compared to previous multi-step methods. Additionally, the use of commercially available sodium riboflavin phosphate for coupling with the activated AMP derivative further enhances the efficiency and practicality of this synthetic route.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



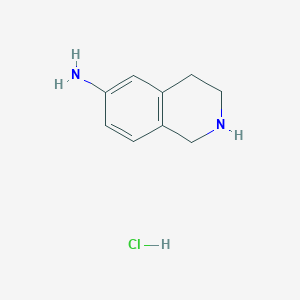
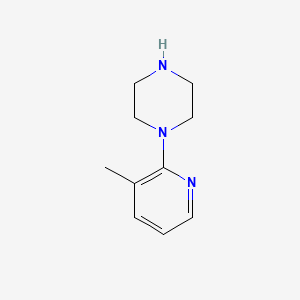

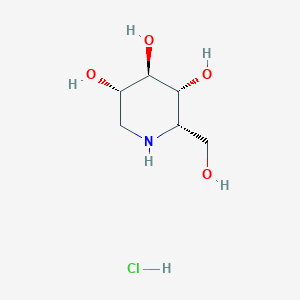
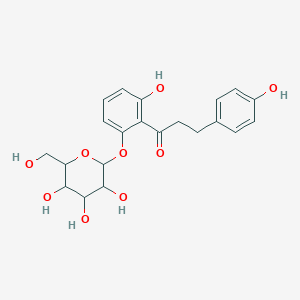
![VIC[mouse reduced]](/img/structure/B1141984.png)
